molecular formula C24H25F3N2O5 B10987002 (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B10987002
M. Wt: 478.5 g/mol
InChI Key: GBKLTOKMKMWWHZ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Piperazine Moiety: This step involves the reaction of the benzofuran intermediate with 4-(2,2,2-trifluoroethyl)piperazine under suitable conditions.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25F3N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C24H25F3N2O5/c1-32-19-5-3-15(11-21(19)33-2)23(31)17-13-34-20-6-4-18(30)16(22(17)20)12-28-7-9-29(10-8-28)14-24(25,26)27/h3-6,11,13,30H,7-10,12,14H2,1-2H3

InChI Key

GBKLTOKMKMWWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)CC(F)(F)F)OC

Origin of Product

United States

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